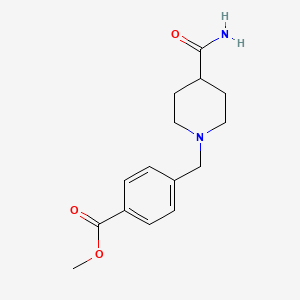
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C15H20N2O3. It is an intermediate in the synthesis of various pharmaceutical agents and has applications in medicinal chemistry. This compound is known for its role in the synthesis of 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid, an impurity of Revefenacin, which is a long-acting muscarinic receptor antagonist used in the treatment of respiratory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 4-carbamoylpiperidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group or the piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a role in the development of drugs, particularly those targeting respiratory diseases and neurological disorders.
Mécanisme D'action
The mechanism of action of Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. In the case of its derivative, 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid, it acts as a muscarinic receptor antagonist. This means it binds to muscarinic receptors in the respiratory tract, inhibiting their activity and leading to bronchodilation. This mechanism is particularly useful in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions .
Comparaison Avec Des Composés Similaires
Methyl 4-((4-Carbamoylpiperidin-1-yl)methyl)benzoate can be compared with other similar compounds, such as:
4-((4-Carbamoylpiperidin-1-yl)methyl)benzoic Acid: This compound is a direct derivative and shares similar chemical properties and applications.
Revefenacin: A long-acting muscarinic receptor antagonist used in respiratory therapy.
Piperidine derivatives: These compounds, which include various piperidine-based drugs, share the piperidine moiety and exhibit a range of biological activities.
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
methyl 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)13-4-2-11(3-5-13)10-17-8-6-12(7-9-17)14(16)18/h2-5,12H,6-10H2,1H3,(H2,16,18) |
Clé InChI |
SETZAQPTMJVQQH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)
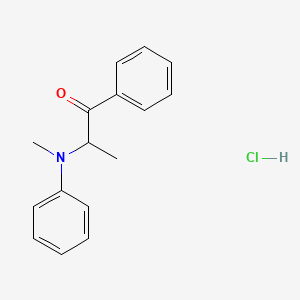

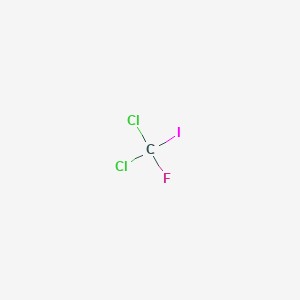
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
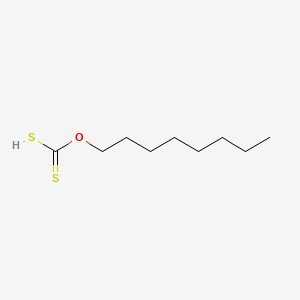


![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)

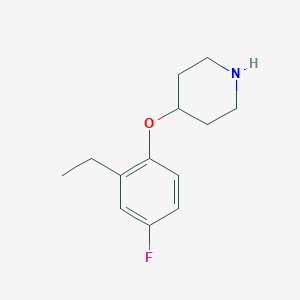
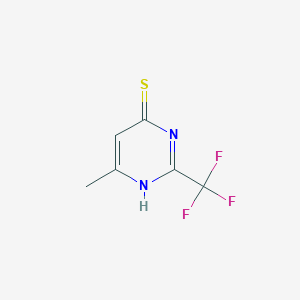
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)

